N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is an organic compound classified under the category of acetamides. This compound features a unique structure characterized by a butylphenyl group attached to an acetamide moiety, which is further linked to a methyl-oxopyrimidinyl group. Its molecular formula is , and it possesses a molecular weight of 299.37 g/mol. The compound's distinctive structure and properties make it a subject of interest in various scientific fields, including chemistry, biology, and medicine .
The synthesis of N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multiple steps:
The molecular structure of N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can be described as follows:
InChI=1S/C17H21N3O2/c1-3-4-5-14-6-8-15(9-7-14)19-16(21)11-20-12-18-13(2)10-17(20)22/h6-10,12H,3-5,11H2,1-2H3,(H,19,21)
.
This structural configuration influences its chemical behavior and interactions with biological systems.
N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can participate in several types of chemical reactions:
These reactions are significant for modifying the compound's structure and enhancing its properties for specific applications.
The mechanism of action for N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific biological targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects such as antimicrobial or anticancer activities. The precise molecular targets and pathways depend on the specific biological context in which the compound is studied .
The physical and chemical properties of N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
N-(4-butylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has several scientific applications:
These applications highlight its versatility and importance in scientific research and industrial processes.
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5